2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid
CAS No.: 438229-29-9
Cat. No.: VC21477946
Molecular Formula: C19H17NO2
Molecular Weight: 291.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 438229-29-9 |
|---|---|
| Molecular Formula | C19H17NO2 |
| Molecular Weight | 291.3g/mol |
| IUPAC Name | 2-(3,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C19H17NO2/c1-11-7-8-14(9-13(11)3)17-10-16(19(21)22)15-6-4-5-12(2)18(15)20-17/h4-10H,1-3H3,(H,21,22) |
| Standard InChI Key | GLZQMZIZJACQKF-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(=O)O |
| Canonical SMILES | CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(=O)O |
Introduction
2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid is a complex organic compound belonging to the quinoline family. It features a quinoline core with a 3,4-dimethylphenyl group attached at the 2-position and a methyl group at the 8-position, along with a carboxylic acid functional group at the 4-position. This unique structure contributes to its potential biological activities and chemical reactivity.
Synthesis Methods
The synthesis of 2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid likely involves multi-step organic reactions. A common approach for similar compounds includes the Suzuki–Miyaura coupling reaction, which allows for the introduction of the 3,4-dimethylphenyl group onto the quinoline scaffold. This palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound is versatile and widely used in organic synthesis.
Biological Activities
While specific research on 2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid is limited, related quinoline derivatives have shown promising biological activities. These include potential antimicrobial and anticancer properties, attributed to their ability to interact with specific molecular targets such as enzymes or receptors. The unique structural features of these compounds may enhance their binding affinity to biological targets, potentially improving their efficacy as therapeutic agents.
Research Findings and Applications
Research on quinoline derivatives often focuses on their potential therapeutic applications. For instance, some quinoline carboxylic acids have been studied for their antiviral activity against viruses like vesicular stomatitis virus (VSV) and their ability to inhibit human dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis .
| Compound Type | Biological Activity | Target |
|---|---|---|
| Quinoline Carboxylic Acids | Antiviral | VSV, DHODH |
| Quinoline Derivatives | Antimicrobial, Anticancer | Various enzymes and receptors |
These findings suggest that compounds like 2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid could be valuable subjects for pharmacological research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume